N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Description
N-[3-(Benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a quinoxaline derivative functionalized with a benzylamino group at position 3 and a thiophene-2-sulfonamide moiety at position 2. Quinoxalines are heterocyclic compounds known for their broad pharmacological applications, including anticancer, antimicrobial, and kinase inhibitory activities.
Properties
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,17-11-6-12-26-17)23-19-18(20-13-14-7-2-1-3-8-14)21-15-9-4-5-10-16(15)22-19/h1-12H,13H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNNFDOPSHEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline and thiophene intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs of N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide, emphasizing molecular properties, substituent effects, and pharmacological activity.
Molecular and Physicochemical Properties
Notes:
- XLogP3: The target compound’s estimated XLogP3 (~3.8) suggests intermediate lipophilicity compared to the pentylamino analog (4.2) and the benzoic acid derivative (3.5). The benzyl group balances aromatic hydrophobicity with moderate polarity.
- Hydrogen-Bonding Capacity: The benzoic acid derivative exhibits the highest hydrogen-bond acceptors (9) and donors (3), likely enhancing aqueous solubility but reducing cell permeability.
Pharmacological Activity
While direct data for this compound are unavailable, insights can be drawn from analogs:
- Anticancer Activity: Compound 9 (N-(quinoxalin-2-yl)-4-(3-(4-ethylbenzoate)thioureido)benzenesulfonamide) demonstrated potent activity against HEPG2 liver cancer cells (IC₅₀ = 15.6 mmol L⁻¹) . The ethylbenzoate group may enhance target affinity through hydrophobic interactions.
- Synergistic Effects: Sulfonamide-quinoxaline derivatives, when combined with radiation, show enhanced anticancer effects, suggesting that this compound could benefit from similar combination therapies .
Biological Activity
N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a sulfonamide compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Quinoxaline ring : A bicyclic aromatic compound known for its biological activity.
- Thiophene ring : Contributes to the electronic properties and enhances interaction with biological targets.
- Sulfonamide group : Known for its role in various pharmacological activities.
The chemical formula for this compound is , with a CAS number of 325821-65-6 .
The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme inhibition : It has been shown to inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
- Receptor modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. For example:
- In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The compound exhibited an IC50 value indicating significant growth inhibition compared to standard chemotherapeutics .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- It showed effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes:
- Phosphatidylinositol 3-kinase (PI3K) : It has been identified as an inhibitor of PI3K, which is implicated in numerous malignancies. This suggests potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituents on the quinoxaline ring : Modifications at different positions can enhance potency and selectivity against specific targets.
- Variations in the thiophene ring : Altering the thiophene substituents can affect solubility and bioavailability, impacting overall therapeutic efficacy.
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that modifications in the benzyl group significantly influenced cytotoxicity. The most active derivative showed enhanced interaction with cellular targets, leading to apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound demonstrated promising results against resistant strains of bacteria. The study emphasized the importance of the sulfonamide moiety in mediating antibacterial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
